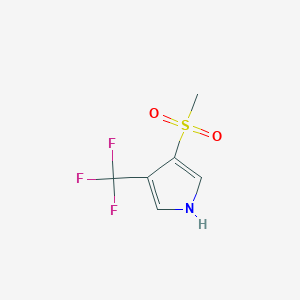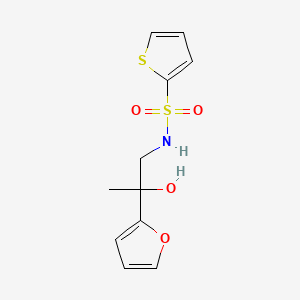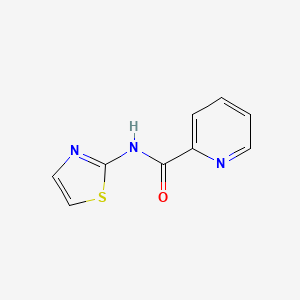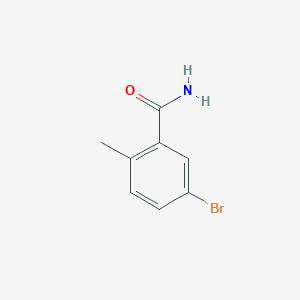
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters . Another method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Scientific Research Applications
Synthesis and Chemical Characterization
Research has extensively explored the synthesis of compounds with structures akin to "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one," focusing on developing efficient synthesis pathways and characterizing their chemical properties. For example, Rulev et al. (2003) discussed the reaction of piperidine with bromoalkenes to produce a variety of derivatives, illustrating the versatility of piperidine-based compounds in synthetic organic chemistry (Rulev et al., 2003). Similarly, Hammam et al. (2001) described the synthesis of pyridine and thiazolopyrimidine derivatives using 1-ethylpiperidone as a synthon, showcasing the potential for creating bioactive molecules with complex heterocyclic structures (Hammam et al., 2001).
Biological Activities and Applications
The biological activities of compounds structurally similar to "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one" have been a significant area of research, with studies investigating their potential as therapeutic agents. Khalid et al. (2016) synthesized and evaluated a series of 1,3,4-oxadiazole bearing compounds for their antibacterial properties, demonstrating the relevance of such compounds in developing new antimicrobials (Khalid et al., 2016). Additionally, Mitsuya et al. (2000) designed a series of difluorocyclopentyl-phenylacetamides as muscarinic M(3) receptor antagonists, highlighting the potential of piperidine derivatives in treating various diseases, including urinary tract disorders and respiratory disorders (Mitsuya et al., 2000).
Structural and Spectroscopic Analysis
Structural analysis and spectroscopy play a crucial role in understanding the chemical and physical properties of compounds like "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one." Vimalraj et al. (2010) synthesized and analyzed the structures of 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate and related compounds, contributing to the knowledge base on piperidine derivatives' crystallography (Vimalraj et al., 2010).
properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-17-7-4-12-21-19(17)24-16-10-13-22(14-11-16)18(23)9-8-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJXRSZOHCTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2643398.png)
![N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B2643399.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide](/img/structure/B2643401.png)



![N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2643413.png)

![6-ethyl-3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2643416.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2643418.png)


